molecular formula C11H8FN3O4 B10908320 methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 181997-37-5

methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10908320
CAS No.: 181997-37-5
M. Wt: 265.20 g/mol
InChI Key: UVWAXCZGQHQSFZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring The carboxylate group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluoro-4-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

    Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH)

Major Products Formed

    Reduction: 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Scientific Research Applications

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the fluorine and nitro groups make this compound suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for its target. The pyrazole ring can also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a furan ring instead of a pyrazole ring.

    1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound contains a piperazine ring and a propynyl group, offering different chemical properties.

Uniqueness

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the combination of the pyrazole ring with the fluorine and nitro-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

181997-37-5

Molecular Formula

C11H8FN3O4

Molecular Weight

265.20 g/mol

IUPAC Name

methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)10-3-2-8(15(17)18)4-9(10)12/h2-6H,1H3

InChI Key

UVWAXCZGQHQSFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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